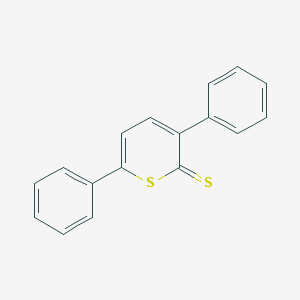

3,6-Diphenyl-2H-thiopyran-2-thione

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, featuring cyclic structures containing atoms of at least two different elements. Within this vast domain, thiopyrans represent a significant subclass. rsc.org These are six-membered heterocyclic compounds that include one sulfur atom in the ring, analogous to pyrans where an oxygen atom is replaced by sulfur. rsc.org Thiopyrans and their derivatives, including the thione-functionalized versions, hold considerable importance due to their presence in various natural products and their extensive applications in medicinal chemistry and material science. researchgate.net Their broad spectrum of physiological functions has made them a subject of intense research. rsc.org The fusion of the thiopyran ring with other heterocyclic systems like indole, quinoline, and pyrimidine (B1678525) further expands their structural diversity and chemical utility. researchgate.net

Classification and Structural Characteristics of 2H-Thiopyran-2-thiones

Thiopyrans exist in two primary isomeric forms, 2H-thiopyran and 4H-thiopyran, distinguished by the location of the double bonds within the ring. rsc.org The subject of this article, 3,6-Diphenyl-2H-thiopyran-2-thione, belongs to the 2H-thiopyran class. A defining feature of this compound is the thione group (C=S) at the 2-position of the thiopyran ring. This exocyclic double bond to a sulfur atom imparts unique reactivity to the molecule.

The structure of this compound consists of a 2H-thiopyran-2-thione core with phenyl groups attached at the 3- and 6-positions. The presence of these bulky phenyl substituents significantly influences the compound's physical and chemical properties, including its solubility and crystalline nature.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂S₂ |

| Molar Mass | 280.41 g/mol |

| Melting Point | 122-123 °C |

| Boiling Point | 476.6±55.0 °C (Predicted) |

| Density | 1.28±0.1 g/cm³ (Predicted) |

Data sourced from ChemBK

Historical Development of Research on Thiopyran-2-thione Systems

Research into thiopyran systems has evolved significantly over the years. Initial studies focused on the synthesis and fundamental characterization of these novel heterocyclic structures. More recently, the focus has shifted towards exploring their unique reactivity and potential applications. A notable area of modern research involves the use of 2H-thiopyran-2-thiones in advanced organic reactions. For instance, they have been investigated as reactants in inverse-electron-demand Diels-Alder (IEDDA) reactions, a type of "click chemistry" transformation that has revolutionized chemical and biological sciences. rsc.org

A significant recent development has been the exploration of 2H-thiopyran-2-thiones as precursors for generating other reactive species. nih.gov Research published in 2024 demonstrated that 2H-thiopyran-2-thione (TT) can be oxidized to form 2H-thiopyran-2-thione sulfine (B13751562) (TTS). osti.govnih.govresearchgate.net This derivative has been identified as a unique compound capable of converting hydrogen sulfide (B99878) (H₂S) into reactive sulfane sulfur species like H₂S₂. nih.govosti.govnih.govdigitellinc.compnnl.gov This line of inquiry highlights a conceptual shift, viewing these thiones not just as stable final products but as functional precursors for generating biologically relevant signaling molecules. nih.gov This progression from foundational synthesis to sophisticated applications in bio-orthogonal chemistry and the generation of reactive species marks a significant maturation in the study of thiopyran-2-thione systems. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,6-diphenylthiopyran-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12S2/c18-17-15(13-7-3-1-4-8-13)11-12-16(19-17)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVBHWRLPQEFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490410 | |

| Record name | 3,6-Diphenyl-2H-thiopyran-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-45-0 | |

| Record name | 3,6-Diphenyl-2H-thiopyran-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Diphenyl 2h Thiopyran 2 Thione and Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing thiopyran-2-thiones often involve cyclization reactions, transformations from corresponding oxygen-containing heterocycles, or the use of thiocarbonyl precursors. These established routes provide reliable access to the thiopyran scaffold.

Ring-Closure Reactions

Ring-closure reactions are a fundamental approach to constructing the thiopyran ring system. One notable method involves the reaction of 1,2-dithiole-3-thiones with active methylene (B1212753) nitriles. researchgate.net For instance, the reaction of certain acetonitriles under basic conditions, such as in the presence of piperidine (B6355638) or triethylamine (B128534) in refluxing ethanol, can lead to the formation of 2H-thiopyran-2-thiones in high yields. researchgate.net This transformation proceeds through a ring-opening and subsequent ring-closure mechanism. researchgate.net

Another classical approach is the sulfuration of appropriate precursors. For example, the reaction of 1-aryl-5-phenyl-4-pentyne-1,3-diones with phosphorus pentasulfide in dry pyridine (B92270) at room temperature has been shown to produce 2,6-diaryl-4H-thiopyran-4-thiones in excellent yields. tandfonline.com While this yields a different isomer, it highlights the utility of sulfuration in constructing thiopyran rings.

Conversion from Thiopyran-2-ones

A common and effective method for the synthesis of 2H-thiopyran-2-thiones is the thionation of the corresponding 2H-thiopyran-2-ones. This conversion is typically achieved using a thionating agent, with Lawesson's reagent being a prominent example. mdpi.comorganic-chemistry.org The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Recent studies have optimized this process by exploring various reaction conditions. For example, the thionation of certain carbonyl compounds, including pheophorbide a and pyropheophorbide a which contain an isolated carbonyl group, was optimized by varying temperature and the organic base used. mdpi.com The use of toluene (B28343) and triethylamine at 35°C resulted in significantly higher yields of the corresponding thioketones. mdpi.com Another efficient thionation protocol for various carbonyl compounds utilizes a system of PSCl3/H2O/Et3N under solventless conditions with microwave irradiation, providing a rapid and high-yield synthesis of thiocarbonyl compounds. organic-chemistry.org

The sulfine (B13751562) derivative of 2H-thiopyran-2-thione, known as TTS, can be readily prepared from the parent thione by treatment with m-chloroperoxybenzoic acid (m-CPBA). nih.gov Interestingly, the reaction product, 2H-thiopyran-2-thione (TT), can be converted back to TTS by biologically relevant oxidants, suggesting a potentially regenerable system. nih.govnih.gov

Reactions Involving Thiocarbonyl Compounds as Precursors

Thiocarbonyl compounds are versatile intermediates in the synthesis of a wide range of products, including thiopyran derivatives. nih.govcaltech.edu Their unique reactivity, stemming from the lower stability and different polarity of the C=S bond compared to the C=O bond, makes them valuable in cycloaddition reactions. nih.govcaltech.edu

Thiophosgene, a highly reactive precursor, can be converted into useful thiopyran derivatives through Diels-Alder reactions, providing an efficient route to these heterocyclic systems. nih.govrsc.org The reactivity of thiocarbonyls allows them to function as both dienes and dienophiles in [4+2] cycloaddition reactions, depending on the molecular context. nih.govcaltech.edu

Advanced and Multicomponent Synthesis Strategies

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for constructing complex molecules. Advanced strategies for thiopyran synthesis often involve cycloaddition reactions, which offer high stereoselectivity and atom economy.

[4+2] Cycloaddition (Diels-Alder) Reactions in Thiopyran Synthesis

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocycles. nih.gov The thia-Diels-Alder reaction, in particular, is fundamental for forming the thiopyran scaffold and has gained recognition for its importance in medicinal chemistry. nih.gov These reactions can be categorized as either intermolecular or intramolecular and can proceed through concerted or stepwise mechanisms. rsc.orgrsc.org

Intermolecular Thia-Diels-Alder Approaches

Intermolecular thia-Diels-Alder reactions involve the [4+2] cycloaddition of a diene with a dienophile containing a thiocarbonyl group. rsc.orgrsc.org Thioaldehydes, which are often generated in situ due to their tendency to polymerize, are common dienophiles in these reactions. thieme-connect.deresearchgate.net

A novel protocol for the photochemical generation of thioaldehydes in a continuous flow process has been developed. researchgate.net These in situ generated thioaldehydes react with electron-rich 1,3-butadienes to form 3,6-dihydro-2H-thiopyrans in much higher yields and with greater productivity compared to traditional batch processes. researchgate.net This continuous-flow method also allows for significantly reduced reaction times and facile large-scale preparation. thieme-connect.deresearchgate.net A gram-scale reaction conducted using this method led to the corresponding 3,6-dihydro-2H-thiopyrans in quantitative yields after a 20-hour runtime. thieme-connect.de

The scope of this reaction is broad, tolerating a range of functional groups on the thioaldehyde precursor. thieme-connect.deresearchgate.net The following table summarizes the substrate scope for the synthesis of substituted 3,6-dihydro-2H-thiopyrans via this continuous flow thia-Diels-Alder reaction.

Table 1: Substrate Scope for the Synthesis of Substituted 3,6-dihydro-2H-thiopyrans

| Entry | Product | Yield (%) |

|---|---|---|

| 1 | 10a | 83 |

| 2 | 10d | 67 |

| 3 | 10j | 14 |

| 4 | 10n | 16 |

Data sourced from a study on the continuous flow synthesis of 2H-thiopyrans. researchgate.net

Hetero-Diels-Alder reactions of in situ-generated azoalkenes with various aryl-, ferrocenyl-, and alkyl-substituted thioketones have also been shown to be an efficient and regioselective method for synthesizing N-substituted 1,3,4-thiadiazine derivatives. mdpi.com While not directly forming thiopyrans, this demonstrates the versatility of thioketones in cycloaddition reactions.

Intramolecular Cycloaddition Pathways

Intramolecular cycloaddition reactions represent a powerful strategy for the synthesis of complex cyclic systems, including thiopyrans. rsc.org These reactions involve a molecule containing both a diene and a dienophile moiety, which react with each other to form a cyclic product. In the context of thiopyran synthesis, this often involves a thia-diene or a dienophile containing a thiocarbonyl group.

Computational studies have been employed to predict the efficiency of cycloaddition reactions involving strained alkynes and various 2H-pyran-2-one and its sulfur-containing analogs, including 2H-thiopyran-2-thione. nsf.gov These studies predicted that substrates with decreased aromaticity would exhibit higher reactivity. nsf.gov Experimental results confirmed these predictions, with 2H-pyran-2-thiones showing the highest reactivity. nsf.gov This "click-and-release" strategy, where the cycloaddition triggers the release of a small molecule like carbonyl sulfide (B99878) (COS) or carbon disulfide (CS2), has potential applications in delivering signaling molecules like hydrogen sulfide (H2S). nsf.gov

DFT (Density Functional Theory) calculations have also been used to study the mechanism and regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes. pku.edu.cn These studies reveal that both normal and cross-[2+2] cycloadditions are concerted processes. The regiochemistry of the reaction is determined by the relative stability of the carbocation intermediates formed in the transition state, which is influenced by both the tether and the substituents on the alkene. pku.edu.cn

Knoevenagel Thio-Diels-Alder Reactions

The domino Knoevenagel/hetero-Diels-Alder reaction is an efficient one-pot method for synthesizing various fused thiopyran derivatives. researchgate.net This strategy has been successfully used to create indole-annulated thiopyranochromenes, thiopyranobenzopyrans, and pentacyclic thiopyrano[2,3-b]indole derivatives. researchgate.net

Metwally and colleagues have reported the synthesis of thiopyrano[2,3-d]thiazole derivatives incorporating a pyrazole (B372694) moiety through a catalyst-free domino Knoevenagel thio-Diels-Alder reaction. nih.gov This reaction involves unsaturated thiazolidine-2-one derivatives and various Michael acceptors. nih.gov

The general mechanism of the thio-Diels-Alder reaction is a cornerstone in the formation of many medicinal polycyclic compounds based on the thiopyran scaffold. nih.gov

Synthesis of 3,6-Dihydro-2H-thiopyrans

Several effective methods have been developed for the synthesis of 3,6-dihydro-2H-thiopyrans.

One approach involves a [5 + 1] annulation of α-diazo-β-diketones and vinylthiiranes. acs.orgnih.gov This reaction is catalyzed by Cu(hfacac)2 under microwave irradiation and proceeds in moderate to good yields. acs.orgnih.gov The mechanism involves the generation of a Cu-carbenoid, nucleophilic attack by the vinylthiirane, and a subsequent rsc.orgrsc.org-sigmatropic rearrangement in a tandem sequence. acs.org

Another innovative method is a metal-free, on-water synthesis utilizing a Doyle-Kirmse reaction induced by blue-LEDs, followed by ring-closing metathesis. rsc.orgrsc.org This greener approach involves the reaction of diallyl sulfide with donor-acceptor diazo compounds to form sulfanyl (B85325) dienes, which are then converted to 3,6-dihydro-2H-thiopyrans. rsc.orgrsc.org This method has demonstrated high yields in deionized water. rsc.org

Furthermore, a continuous flow synthesis of 3,6-dihydro-2H-thiopyrans has been developed via the thia-Diels-Alder reaction of photochemically generated thioaldehydes. researchgate.netd-nb.info In this process, thioaldehydes are generated in situ from phenacyl sulfides and reacted with electron-rich 1,3-butadienes. researchgate.netd-nb.info This continuous flow method offers significantly higher yields and productivity compared to traditional batch processes. researchgate.net

Below is a table summarizing the yields of various 3,6-dihydro-2H-thiopyrans synthesized using the continuous flow thia-Diels-Alder reaction.

| Entry | Product | Yield (%) |

| 1 | 10a | 83 |

| 2 | 10c | 87 |

| 3 | 10d | 67 |

| 4 | 10f | 75 |

| Data sourced from a study on continuous flow synthesis of 2H-thiopyrans. d-nb.info |

Advanced Chemical Reactivity and Transformation Mechanisms of 3,6 Diphenyl 2h Thiopyran 2 Thione

Fundamental Reaction Pathways

The reactivity of 3,6-Diphenyl-2H-thiopyran-2-thione is governed by the interplay of its constituent parts. The thiocarbonyl group is susceptible to both oxidation and nucleophilic attack, while the endocyclic sulfur atom can also be oxidized. The diene system can participate in cycloaddition reactions, and the phenyl rings are open to electrophilic substitution.

Oxidation Chemistry and Formation of Derived Species (e.g., Thiopyrylium (B1249539) Salts, Thiopyran-2-ones)

The oxidation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions.

A primary site of oxidation is the exocyclic sulfur atom of the thiocarbonyl group. Treatment of 2H-thiopyran-2-thiones with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), readily affords the corresponding 2H-thiopyran-2-thione S-oxide, also known as a sulfine (B13751562). nih.gov This transformation is a general reaction for thiocarbonyl compounds. The resulting sulfine is a reactive intermediate that can participate in further chemical transformations. Studies have shown that this oxidation can also be achieved with other oxidants like hydrogen peroxide. nih.gov Interestingly, the process can be reversible, with the sulfine being reduced back to the thiopyran-2-thione under certain biological conditions. nih.govosti.govnih.govdigitellinc.com

Further oxidation can lead to the corresponding 3,6-diphenyl-2H-thiopyran-2-one. While direct oxidation of the thione to the one is not extensively documented for this specific molecule, it is a known transformation for related thiocarbonyl compounds, often proceeding through a sulfine intermediate which can then eliminate a sulfur atom. The existence of 3,6-diphenyl-2H-thiopyran-2-one is confirmed by its entry in chemical databases.

The synthesis of thiopyrylium salts from this compound can be envisaged through a two-step process. First, reduction of the thiocarbonyl group would yield a 2H-thiopyran. Subsequent treatment of the 2H-thiopyran with a strong acid or a hydride abstractor, such as triphenylmethyl perchlorate, would lead to the aromatic 3,6-diphenylthiopyrylium salt.

Table 1: Oxidation Reactions of 2H-Thiopyran-2-thiones

| Oxidizing Agent | Product | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 2H-Thiopyran-2-thione S-oxide (Sulfine) | nih.gov |

| Hydrogen Peroxide (H₂O₂) | 2H-Thiopyran-2-thione S-oxide (Sulfine) | nih.gov |

Reduction Reactions and Associated Transformations

The reduction of this compound can target either the thiocarbonyl group or the double bonds within the thiopyran ring.

Selective reduction of the exocyclic C=S bond without affecting the ring system can be challenging. However, reagents known for the reduction of thioketones, such as certain phosphines or sodium borohydride (B1222165) in the presence of a co-reagent, could potentially achieve this transformation to yield 3,6-diphenyl-2H-thiopyran.

More comprehensive reduction of the heterocyclic ring can be achieved using stronger reducing agents. For instance, catalytic hydrogenation with catalysts like palladium on carbon would likely reduce the double bonds of the thiopyran ring to furnish 3,6-diphenyltetrahydrothiopyran-2-thione. Complete reduction of both the thiocarbonyl and the ring double bonds to yield 3,6-diphenyltetrahydrothiopyran could be accomplished with powerful reducing agents like lithium aluminum hydride, followed by a workup to reduce the intermediate thioate.

A related reduction of a dihydro-2H-thiopyran-3(4H)-one derivative to the corresponding alcohol using sodium borohydride has been reported, suggesting that the carbonyl and thiocarbonyl groups in these systems are susceptible to hydride-based reduction.

Electrophilic and Nucleophilic Substitution Reactions on the Thiopyran Core and Phenyl Moieties

The phenyl groups of this compound are susceptible to electrophilic aromatic substitution. Standard electrophilic substitution reactions such as nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid) are expected to occur on the phenyl rings. The thiopyran ring system, being electron-rich, would act as an activating group, directing substitution to the ortho and para positions of the phenyl rings.

The thiopyran ring itself is a conjugated system and can also undergo substitution reactions, although this is less common than on the appended phenyl groups. The electron-rich nature of the diene system makes it more susceptible to electrophilic attack.

Nucleophilic substitution reactions are more likely to occur at the thiocarbonyl carbon, which is electrophilic. Nucleophiles can add to the C=S bond, forming a tetrahedral intermediate. This is a key step in many of the reactions of this compound, including its conversion to other heterocyclic systems. The reaction of the sulfine derivative with nucleophiles like hydrogen sulfide (B99878) has been studied, where the initial step is the nucleophilic addition to the thiocarbonyl carbon. nih.gov

Complex Reaction Cascades and Rearrangements

This compound is a precursor for various heterocyclic transformations, undergoing fascinating and complex reaction cascades and rearrangements.

Recyclization Reactions and Heterocyclic Ring Transformations (e.g., to Pyridine-2-thiones)

The thiopyran ring system can be transformed into other heterocyclic rings. A notable example is the conversion of 2H-thiopyran-2-thiones into pyridine-2-thiones. This transformation can be achieved by reacting the thiopyran-2-thione with a source of nitrogen, such as hydroxylamine (B1172632) or primary amines. The reaction likely proceeds via an initial nucleophilic attack of the amine on the thiocarbonyl carbon, followed by ring-opening and subsequent recyclization with the elimination of hydrogen sulfide. This type of ring transformation provides a valuable route to functionalized pyridine (B92270) derivatives.

Alkyne-Thiocarbonyl Metathesis and Thiophene (B33073) Ring Formation Mechanisms

This compound, containing a conjugated diene system, can participate in cycloaddition reactions. A particularly interesting reaction is the inverse-electron-demand Diels-Alder reaction with electron-deficient alkynes. rsc.org This reaction is a form of alkyne-thiocarbonyl metathesis.

The proposed mechanism involves a [4+2] cycloaddition between the diene of the thiopyran ring and the alkyne to form a bicyclic intermediate. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction, extruding a molecule of carbon disulfide (CS₂) and forming a new aromatic ring. When the dienophile is an alkyne, this cascade leads to the formation of a substituted benzene (B151609) derivative.

However, a more synthetically useful transformation involves the reaction of the thiocarbonyl group as a dienophile with a conjugated diene, or more relevantly here, the reaction of the thiopyran's diene system with an alkyne leading to a thiophene. While the direct conversion to a thiophene from this compound and an alkyne is not explicitly detailed in the provided search results, related transformations are well-established. For instance, the reaction of thiazoles with alkynes can produce thiophenes. derpharmachemica.com It is conceivable that under thermal conditions, this compound could react with an alkyne, leading to a cycloaddition-elimination cascade that results in the formation of a polysubstituted thiophene. This would likely involve the extrusion of a molecular fragment, such as a nitrile from the thiazole (B1198619) example, or in this case, potentially a phenyl-containing fragment.

Table 2: Reactivity of the Thiopyran Ring

| Reaction Type | Reagent | Product Type | Reference |

| Recyclization | Hydroxylamine/Primary Amines | Pyridine-2-thiones | Inferred from general reactivity |

| Cycloaddition | Electron-deficient Alkynes | Substituted Benzenes/Thiophenes | rsc.org |

Sigmatropic Shifts in Thiopyran Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.org In thiopyran systems like this compound, these shifts can lead to the formation of new isomers and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

While specific studies on sigmatropic shifts in this compound are not extensively detailed in the provided search results, the general principles of sigmatropic rearrangements in analogous systems can be applied. For instance, rsc.orgrsc.org-sigmatropic shifts, such as the Cope and Claisen rearrangements, are common in six-membered ring systems and proceed through a suprafacial pathway. wikipedia.org The presence of the sulfur atom in the thiopyran ring can influence the electronic distribution and the energy of the transition state, potentially altering the facility and outcome of such rearrangements compared to their all-carbon counterparts.

Reactions with Specific Reagents (e.g., Dimethyl Acetylenedicarboxylate)

The reaction of this compound with specific reagents can lead to a variety of interesting products. Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a common dienophile used in cycloaddition reactions. The reaction of aryl thioketones with DMAD has been shown to proceed smoothly, yielding thiopyran derivatives. nih.gov In the case of this compound, a [4+2] cycloaddition with DMAD would be expected to yield a bicyclic adduct, which could potentially undergo further transformations.

Reactions with Hydrosulfide (H₂S) and Related Sulfur Species

Recent research has highlighted the interesting reactivity of 2H-thiopyran-2-thione derivatives with hydrogen sulfide (H₂S) and related sulfur species. nih.govnih.gov A closely related compound, 2H-thiopyran-2-thione sulfine (TTS), has been shown to react with H₂S to produce HSOH and subsequently H₂S₂. nih.govnih.govpnnl.gov The reaction product, 2H-thiopyran-2-thione (TT), can be re-oxidized to TTS by biological oxidants, suggesting a potential catalytic cycle. nih.govnih.gov

This reactivity has implications for the development of H₂S₂ donors, which are important tools for studying the biological roles of reactive sulfur species. nih.govnih.gov While the direct reaction of this compound with H₂S is not explicitly detailed, its structural similarity to the product of the TTS-H₂S reaction suggests its potential involvement in similar chemical transformations, particularly in biological systems where oxidation and sulfhydration are common processes. The combination of TTS with H₂S has been shown to lead to efficient protein persulfidation. nih.govpnnl.gov

Theoretical and Computational Chemistry Insights into 3,6 Diphenyl 2h Thiopyran 2 Thione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics of 3,6-diphenyl-2H-thiopyran-2-thione. These methods allow for a detailed mapping of electron distribution and energy levels of molecular orbitals, which are fundamental to understanding the molecule's reactivity.

Spin Density Distribution in Radical Anions

The study of radical anions, formed by the addition of an electron to a neutral molecule, provides crucial information about the electron-accepting capabilities and the distribution of unpaired electron spin. While specific Electron Spin Resonance (ESR) and Modified Neglect of Diatomic Overlap with Configuration Interaction (MNDO-CI) studies on the radical anion of this compound are not extensively documented in readily available literature, general principles of related organosulfur compounds suggest that the spin density would be delocalized over the thiopyran ring and the exocyclic sulfur atom. The phenyl substituents would also participate in this delocalization, further stabilizing the radical anion. The distribution would likely show higher densities on the sulfur atoms and specific carbon atoms within the heterocyclic ring, indicating the most likely sites for subsequent reactions.

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine how the molecule interacts with other chemical species.

For this compound, computational studies would typically reveal that the HOMO is distributed over the electron-rich sulfur atoms and the π-system of the thiopyran ring. The LUMO, conversely, would be expected to be centered on the thiocarbonyl group and the carbon atoms of the heterocyclic ring, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Orbital | Energy (eV) | Primary Contributors |

| HOMO | (Typical Range) -5.0 to -6.0 | π-orbitals of the thiopyran ring, p-orbitals of sulfur atoms |

| LUMO | (Typical Range) -1.5 to -2.5 | π*-orbitals of the thiocarbonyl group and thiopyran ring |

| HOMO-LUMO Gap | (Typical Range) 3.0 to 4.0 | |

| Note: The energy values presented are typical ranges for similar organic thiones and are illustrative. Actual values for this compound would require specific calculations. |

Mechanistic Investigations via Potential Energy Surface (PES) Analysis

Potential energy surface (PES) analysis is a powerful computational tool for exploring reaction mechanisms. By mapping the energy of a system as a function of the positions of its atoms, it is possible to identify stable molecules (intermediates), transition states, and the pathways that connect them.

Characterization of Transition States and Intermediates

Through PES analysis, the structures of transition states and intermediates in reactions involving this compound can be determined. For instance, in a cycloaddition reaction, the transition state would show the partial formation of new chemical bonds between the thiopyran thione and a reactant. The geometry of this transition state, including bond lengths and angles, is crucial for understanding the stereochemical outcome of the reaction. Intermediates, which are local minima on the PES, represent transient species that are formed and consumed during the reaction.

Assessment of Reaction Energetics and Kinetics

Computational methods allow for the calculation of important thermodynamic and kinetic parameters, such as Gibbs free energies of reaction and activation barriers. These values are essential for predicting the feasibility and rate of a chemical transformation.

For a hypothetical reaction, such as the dimerization of this compound, the following data could be computationally derived:

| Parameter | Value (kcal/mol) | Description |

| ΔG°(reaction) | (Example) -15.0 | The overall Gibbs free energy change of the reaction, indicating spontaneity. |

| Ea (Activation Energy) | (Example) +25.0 | The energy barrier that must be overcome for the reaction to proceed. |

| ΔG‡ (Gibbs Energy of Activation) | (Example) +24.5 | The free energy difference between the reactants and the transition state. |

| Note: These values are illustrative examples for a hypothetical reaction. |

Computational Prediction of Reaction Outcomes and Selectivity

A significant advantage of computational chemistry is its ability to predict the outcomes and selectivity of reactions. By comparing the activation energies for different possible reaction pathways, chemists can determine which product is likely to be favored. For instance, in reactions with unsymmetrical reagents, calculations can predict regioselectivity by identifying the transition state with the lowest energy. Similarly, stereoselectivity can be predicted by analyzing the energies of diastereomeric transition states. These predictions are invaluable for designing and optimizing synthetic routes.

Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For thiopyran derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the thiopyran ring and the substituent phenyl groups. In related diphenyl-substituted heterocyclic compounds, the protons of the phenyl groups typically appear as multiplets in the aromatic region of the spectrum. For instance, in 1,3-Diphenyl-2-thiourea, the phenyl protons resonate in the range of δ 7.22 to 7.43 ppm in CDCl₃ and δ 7.122 to 7.496 ppm in DMSO-d₆. chemicalbook.com The specific chemical shifts and coupling constants of the thiopyran ring protons provide valuable information about their connectivity and stereochemistry.

Table 1: Representative ¹H NMR Spectral Data for Related Diphenyl-Substituted Heterocycles

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 1,3-Diphenyl-2-thiourea chemicalbook.com | CDCl₃ | 7.22-7.43 | m | Phenyl-H |

| 1,3-Diphenyl-2-thiourea chemicalbook.com | DMSO-d₆ | 9.75 | s | NH |

| 1,3-Diphenyl-2-thiourea chemicalbook.com | DMSO-d₆ | 7.496 | m | Phenyl-H |

| 1,3-Diphenyl-2-thiourea chemicalbook.com | DMSO-d₆ | 7.326 | m | Phenyl-H |

| 1,3-Diphenyl-2-thiourea chemicalbook.com | DMSO-d₆ | 7.122 | m | Phenyl-H |

| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide nih.gov | CDCl₃ | 8.29 | d | Aromatic-H |

| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide nih.gov | CDCl₃ | 5.79 | m | C2-H |

| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] rsc.orguniroma1.itthiazin-4-one 1,1-dioxide nih.gov | CDCl₃ | 8.77 | d | Aromatic-H |

| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] rsc.orguniroma1.itthiazin-4-one 1,1-dioxide nih.gov | CDCl₃ | 5.88 | s | C2-H |

This table is interactive. You can sort and filter the data.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 3,6-Diphenyl-2H-thiopyran-2-thione are indicative of their electronic environment. The thione carbon (C=S) is expected to have a characteristic downfield chemical shift. In the related compound 1,3-Diphenyl-2-thiourea, the thiocarbonyl carbon appears at 180.8 ppm in DMSO-d₆. The carbons of the phenyl groups typically resonate in the range of 120-140 ppm. For example, in diphenyl sulfide (B99878), the phenyl carbons appear at 127.0, 129.5, and 131.1 ppm in CDCl₃. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for Related Diphenyl-Substituted Compounds

| Compound | Solvent | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| 1,3-Diphenyl-2-thiourea | DMSO-d₆ | 180.8 | C=S |

| 1,3-Diphenyl-2-thiourea | DMSO-d₆ | 139.7 | Phenyl-C |

| 1,3-Diphenyl-2-thiourea | DMSO-d₆ | 128.8 | Phenyl-C |

| 1,3-Diphenyl-2-thiourea | DMSO-d₆ | 124.7 | Phenyl-C |

| 1,3-Diphenyl-2-thiourea | DMSO-d₆ | 123.1 | Phenyl-C |

| Diphenyl sulfide chemicalbook.com | CDCl₃ | 135.9 | Phenyl-C (ipso) |

| Diphenyl sulfide chemicalbook.com | CDCl₃ | 131.1 | Phenyl-C |

| Diphenyl sulfide chemicalbook.com | CDCl₃ | 129.5 | Phenyl-C |

| Diphenyl sulfide chemicalbook.com | CDCl₃ | 127.0 | Phenyl-C |

This table is interactive. You can sort and filter the data.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, are powerful tools for establishing correlations between directly bonded protons and carbons. ipb.pt This is particularly useful for unambiguously assigning the signals in complex spectra of molecules like this compound. By correlating the proton signals with their attached carbon signals, a detailed and accurate map of the molecular structure can be constructed. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=S (thione) group, C=C bonds of the phenyl rings and the thiopyran ring, and C-H bonds. The C=S stretching vibration typically appears in the region of 1250-1020 cm⁻¹. The aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching occurs above 3000 cm⁻¹. pressbooks.publibretexts.orglibretexts.org In the related 3,6-diphenyl-2H-thiopyran-2-one, the C=O stretching frequency is a key identifier. nih.gov

Table 3: Typical Infrared Absorption Ranges for Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Variable |

| Alkene C=C Stretch | 1680-1620 | Variable |

| Aromatic C=C Stretch | 1600-1450 | Variable |

| Thione C=S Stretch | 1250-1020 | Medium-Strong |

This table is interactive. You can sort and filter the data.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radicals. openaccesspub.orgtaylorfrancis.com In the context of this compound, ESR spectroscopy would be invaluable for studying any radical intermediates that may form during chemical reactions or photochemical processes. researchgate.net The technique can provide information about the electronic structure and environment of the unpaired electron, which is crucial for understanding reaction mechanisms involving radical pathways. taylorfrancis.com The photolysis of cyclic sulfides can lead to the formation of diradicals, which can be studied by ESR. researchgate.net

Photoelectron Spectroscopy for Electronic Structure and Conjugation Analysis

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This data provides direct information about the energies of molecular orbitals.

The phenyl groups, through π-conjugation with the thiopyran core, would likely lead to a delocalization of the HOMO and several other π-orbitals. This delocalization has two primary effects: it raises the energy of the HOMO and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. This reduced gap is a key indicator of increased conjugation and affects the molecule's electronic and optical properties. The specific ionization energies corresponding to the π-orbitals of the thiopyran ring and the phenyl groups would provide a detailed map of the electronic landscape of the molecule.

In related heterocyclic systems, such as aryl-substituted 2-(thiopyran-4-ylidene)-1,3-benzodithioles, molecular orbital calculations have revealed that the HOMO is predominantly located on the thiopyran-benzodithiole moiety, while the LUMO is situated on the aryl substituents. rsc.org This suggests a donor-acceptor type electronic structure, which is a common feature in conjugated organic molecules. A similar charge distribution is anticipated for this compound, where the thiopyran-2-thione core acts as the electron-rich component and the phenyl groups as the electron-accepting or modifying components.

| Feature | Expected Influence of Phenyl Substitution on Electronic Structure |

| HOMO Energy | Increased due to π-conjugation with the phenyl rings. |

| LUMO Energy | Decreased due to π-conjugation with the phenyl rings. |

| HOMO-LUMO Gap | Reduced, indicating enhanced electronic conjugation. |

| Orbital Delocalization | Increased delocalization of π-electrons across the entire molecule. |

UV-Visible (Electronic) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. This technique is particularly useful for characterizing conjugated systems.

The electronic spectrum of this compound is expected to be dominated by π-π* and n-π* transitions. The extensive conjugation between the phenyl rings and the 2H-thiopyran-2-thione core results in strong absorption bands.

While specific spectral data for this compound is not extensively documented, studies on the parent compound, 2H-thiopyran-2-thione (TT), provide a valuable reference. The UV-Vis spectrum of TT shows a distinct absorption maximum (λmax) at 339 nm. researchgate.netnih.gov This absorption is characteristic of the electronic transitions within the thiopyran-2-thione chromophore.

The introduction of two phenyl groups at the 3 and 6 positions would be expected to cause a significant bathochromic (red) shift in the absorption maximum. This shift is a direct consequence of the extended conjugation, which lowers the energy gap between the HOMO and LUMO. Therefore, less energy (longer wavelength of light) is required to induce the electronic transition. The intensity of the absorption band (molar absorptivity, ε) is also likely to increase due to the larger chromophoric system.

| Compound | Reported λmax (nm) | Expected λmax for this compound (nm) | Transition Type |

| 2H-Thiopyran-2-thione | 339 researchgate.netnih.gov | > 339 | π-π* and n-π* |

Advanced Applications and Functional Material Development Based on Thiopyran 2 Thiones

Role as Synthetic Building Blocks in Organic Synthesis

The thiopyran core, with its inherent reactivity and stereochemical features, serves as a valuable scaffold in organic synthesis. While specific documented examples of 3,6-Diphenyl-2H-thiopyran-2-thione in the total synthesis of complex natural products are not prevalent in the reviewed literature, the broader class of thiopyrans has been instrumental in the synthesis of intricate molecular architectures.

Preparation of Complex Molecular Architectures

The functionalized thiopyran ring system is a versatile starting point for the construction of diverse heterocyclic compounds. Although direct applications of this compound in this area are not extensively reported, related thiopyran derivatives are recognized for their utility as building blocks. For instance, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a related cyclic sulfone, has been employed in one-pot multi-component reactions to create new thiopyran-based heterocyclic systems. This suggests the potential for appropriately functionalized 3,6-diphenyl-2H-thiopyran derivatives to serve as precursors for more complex molecular structures.

Utility in Total Synthesis Strategies (e.g., Polypropionates)

The "thiopyran route" has been a recognized strategy in the total synthesis of polypropionates, a class of natural products with significant biological activity. nih.gov This approach leverages the stereochemical control offered by the thiopyran template to assemble the characteristic repeating propionate (B1217596) units. nih.gov While the landmark synthesis of erythromycin (B1671065) A by Woodward utilized a thiopyran template, the specific use of this compound in such strategies is not detailed in available research. The principles of the thiopyran route, however, highlight the potential of this class of compounds in complex natural product synthesis. nih.gov

Exploration in Dye Chemistry and Photonic Materials

The extended π-conjugation system provided by the phenyl substituents on the thiopyran-2-thione core suggests potential applications in the field of dye chemistry and photonic materials. However, specific studies detailing the use of this compound as a dye or in the fabrication of photonic devices are not prominent in the current scientific literature. The investigation into the photophysical properties of this specific compound could unveil its potential in these areas.

Design of Advanced Materials with Unique Optical and Electronic Properties

The design of novel organic materials with tailored optical and electronic properties is a burgeoning area of research. While there is a lack of specific data on advanced materials derived from this compound, the electronic characteristics of related molecular structures provide some insights. For example, studies on 3,6-diphenyl-s-tetrazine derivatives have explored their optoelectronic and charge-transport properties as potential candidates for molecular electronics. researchgate.net The presence of the diphenyl-substituted heterocyclic core in this compound suggests that it could be a candidate for similar investigations into its material properties.

Bioorthogonal Chemistry Applications of Thiocarbonyl Heterocycles

A significant and recent application of the 2H-thiopyran-2-thione scaffold lies in the field of bioorthogonal chemistry, specifically in the generation and delivery of sulfane sulfur species. These species, including hydrogen sulfide (B99878) (H₂S), carbonyl sulfide (COS), hydrodisulfide (H₂S₂), and thiosulfoxide (HSOH), are increasingly recognized as important signaling molecules and redox regulators in biological systems.

Generation and Delivery of Sulfane Sulfur Species (e.g., COS, H₂S, HSOH, H₂S₂)

Recent research has highlighted that 2H-thiopyran-2-thiones can serve as precursors to unique donor compounds for sulfane sulfur species. nih.gov Specifically, the sulfine (B13751562) derivative of 2H-thiopyran-2-thione, known as 2H-thiopyran-2-thione sulfine (TTS), has been identified as a remarkable compound that can convert endogenous H₂S into the highly reactive sulfane sulfur species HSOH and H₂S₂. nih.govnih.gov

This conversion is significant because the direct study of H₂S₂ in biological systems is challenging due to its instability. nih.gov The TTS system provides a novel strategy to generate H₂S₂ in situ from the more stable and readily available H₂S. nih.gov The reaction mechanism involves the reaction of TTS with H₂S to produce HSOH as a key intermediate, which can then react with another molecule of H₂S to form H₂S₂. nih.gov

Interestingly, the reaction product, 2H-thiopyran-2-thione (TT), can be oxidized back to TTS by biologically relevant oxidants, suggesting the potential for a regenerable donor system. nih.govnih.gov This cycle allows for the sustained production of sulfane sulfur species. The table below summarizes the key reactants and products in this process.

| Reactant(s) | Product(s) | Significance |

| 2H-thiopyran-2-thione (TT) + Oxidant | 2H-thiopyran-2-thione sulfine (TTS) | Formation of the active sulfane sulfur donor precursor. |

| TTS + H₂S | HSOH + TT | Generation of the highly reactive sulfane sulfur species HSOH. |

| HSOH + H₂S | H₂S₂ + H₂O | Formation of hydrodisulfide, an important signaling molecule. |

This application of the 2H-thiopyran-2-thione core, including its 3,6-diphenyl derivative, represents a significant advancement in the development of chemical tools to study the complex roles of sulfane sulfur species in biology.

Strategies for Protein Conjugation and Sulfidation

The functionalization of proteins with specific chemical moieties is a cornerstone of chemical biology, enabling the development of advanced diagnostics, therapeutics, and research tools. The conjugation of thiopyran-2-thione derivatives, such as this compound, and their subsequent use in mediating protein sulfidation represents a novel strategy for targeted protein modification and the study of redox signaling pathways. This section details the chemical strategies for attaching these compounds to proteins and the subsequent sulfidation process.

Protein Conjugation Strategies

The covalent attachment of a small molecule like this compound to a protein requires the presence of mutually reactive functional groups on both the compound and the protein. Since proteins offer a limited number of reactive functional groups on their amino acid side chains (e.g., amines, thiols, carboxylic acids), the thiopyran-2-thione molecule must be appropriately derivatized to enable conjugation. Common strategies involve targeting the most nucleophilic or accessible residues on the protein surface, primarily lysine (B10760008) and cysteine.

Targeting Lysine Residues: The primary amine of lysine residues is a common target for bioconjugation due to its nucleophilicity and general surface exposure. A common approach involves activating the small molecule with an N-hydroxysuccinimide (NHS) ester. For this compound, a carboxylic acid handle would first need to be introduced onto one of the phenyl rings, which is then converted to an NHS ester. This activated ester readily reacts with the lysine amine under mild pH conditions (typically 7.2-8.5) to form a stable amide bond.

Targeting Cysteine Residues: Cysteine's thiol group is a highly specific target for conjugation due to its unique reactivity. Maleimide (B117702) chemistry is a widely used method for thiol-selective modification. nih.gov In this strategy, the thiopyran-2-thione derivative would be functionalized with a maleimide group. The maleimide then reacts with the cysteine's thiol group via a Michael addition reaction under slightly acidic to neutral pH conditions (6.5-7.5) to form a stable thioether linkage. nih.govmdpi.com If the target protein lacks accessible cysteine residues, they can be introduced via genetic engineering, or existing disulfide bonds can be selectively reduced. tcichemicals.com

Interactive Table: Protein Conjugation Strategies

| Target Residue | Reactive Group on Thiopyran-2-thione | Linkage Formed | Typical Reaction pH |

|---|---|---|---|

| Lysine | N-hydroxysuccinimide (NHS) ester | Amide | 7.2 - 8.5 |

Protein Sulfidation (Persulfidation)

Once conjugated to a protein, derivatives of thiopyran-2-thiones can be utilized to induce a specific post-translational modification known as persulfidation (also referred to as S-sulfhydration). wikipedia.org This process involves the conversion of a cysteine thiol group (-SH) into a persulfide group (-SSH). nih.govmdpi.com This modification is increasingly recognized as a critical mechanism in hydrogen sulfide (H₂S) signaling, regulating protein function and protecting against oxidative stress. nih.govfrontiersin.org

Recent research has highlighted the role of 2H-thiopyran-2-thione sulfine (TTS), an oxidized derivative of 2H-thiopyran-2-thione, in mediating highly efficient protein persulfidation. nih.govosti.govpnnl.govresearchgate.net The strategy leverages the conjugated thiopyran-2-thione as a platform for localized generation of reactive sulfur species.

Mechanism of Sulfidation: The process, as elucidated with TTS, involves the following key steps:

Conjugation: A derivative of thiopyran-2-thione, for instance, one containing a maleimide group, is first conjugated to a cysteine residue on the target protein.

Oxidation (if starting with the thione): The conjugated thiopyran-2-thione can be oxidized by biological oxidants to its sulfine form (TTS).

Reaction with H₂S: The TTS conjugate reacts specifically with hydrogen sulfide (H₂S) to generate hydrogen disulfide (H₂S₂) or a related reactive sulfur species (HSOH) directly at the protein site. nih.govresearchgate.net

Persulfidation: The locally generated H₂S₂ then readily reacts with a nearby or the same cysteine thiol group on the protein to form a persulfide (-SSH). nih.gov This reaction is significantly more efficient than the direct reaction of H₂S with a protein thiol, which is kinetically unfavorable. researchgate.net

This targeted delivery system, where the H₂S₂ donor is generated in situ, allows for specific and efficient persulfidation of the protein of interest, minimizing off-target effects and enabling detailed studies of the functional consequences of this modification.

Interactive Table: Key Steps in Protein Sulfidation via a Thiopyran-2-thione Conjugate

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1. Conjugation | Protein-SH, Maleimide-Thiopyran-2-thione | Protein-S-Thiopyran-2-thione | Anchors the system to the target protein. |

| 2. Oxidation | Protein-S-Thiopyran-2-thione, Oxidant | Protein-S-TTS | Activates the conjugate for reaction with H₂S. |

| 3. H₂S₂ Generation | Protein-S-TTS, H₂S | Protein-S-Thiopyran-2-thione + H₂S₂ | Localized production of the key sulfidating agent. nih.govresearchgate.net |

This innovative approach of using a conjugated thiopyran-2-thione as a catalyst for H₂S-mediated persulfidation provides a powerful tool for modulating and investigating protein redox regulation and signaling.

Structure Reactivity Relationship Studies and Exploration of Thiopyran 2 Thione Analogues

Systematic Modification of Substituents on the Thiopyran Ring (e.g., Phenyl Groups, Alkyl Groups)

The chemical reactivity and properties of the 2H-thiopyran-2-thione scaffold are significantly influenced by the nature of the substituents on the thiopyran ring. Research has demonstrated that altering these substituents, such as replacing phenyl groups with alkyl groups or introducing different functionalities, can modulate the electronic and steric characteristics of the molecule, thereby affecting its reaction pathways.

Computational studies, specifically using DFT calculations, have been employed to understand the potential energy surfaces of reactions involving substituted 2H-thiopyran-2-thiones. tandfonline.com These theoretical investigations have shown that while the fundamental reaction pathways may be similar across different analogues, the energy barriers and product distributions can vary significantly depending on the substituents. tandfonline.com For instance, in reactions with acetylenes, the presence of different substituents can influence the competition between various reaction channels, leading to different product outcomes. tandfonline.com

The synthesis of various substituted thiopyran derivatives often involves multi-step sequences or cycloaddition reactions. rsc.orgnih.gov For example, [4+2] cycloaddition reactions are a common strategy to construct the thiopyran ring, and the choice of dienophile and diene determines the substitution pattern of the resulting product. nih.gov The regioselectivity of these cycloadditions can sometimes be influenced by steric effects of the substituents. nih.gov

The following table provides examples of how different substituents can be introduced onto the thiopyran ring, as described in the literature.

Table 1: Examples of Substituted Thiopyran Derivatives and Synthetic Approaches

| Substituent Modification | Synthetic Method | Reference |

|---|---|---|

| Introduction of various aryl and alkyl groups | [4+2] Cycloaddition reactions | nih.gov |

| Synthesis of fluorinated thiopyrans | Aromatization of fluorinated 2H-thiopyrans | researchgate.net |

| Thioetherification of heteroarenes | Proton Transfer Dual Ionization (PTDI) SNAr | nih.gov |

| Synthesis of multi-substituted β-keto thioethers | Stevens rearrangement of thioethers with arynes | rsc.org |

Comparative Studies with Isoelectronic Analogues (e.g., 2H-Pyran-2-ones, 2H-Pyran-2-thiones, 2H-Thiopyran-2-ones)

Comparative studies of 2H-thiopyran-2-thione with its isoelectronic analogues—2H-pyran-2-one, 2H-pyran-2-thione, and 2H-thiopyran-2-one—have been instrumental in understanding the role of the heteroatoms (oxygen vs. sulfur) in the ring and at the exocyclic position on the molecule's reactivity. These studies often involve both experimental and computational approaches.

Theoretical investigations using Density Functional Theory (DFT) have been conducted to compare the reactivity of these analogues in cycloaddition reactions. rsc.orgresearchgate.net For instance, in the inverse electron demand Diels-Alder (IEDDA) reaction with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN), these four compounds exhibit different levels of reactivity. rsc.orgresearchgate.net DFT calculations have indicated that 2H-thiopyran-2-one reacts significantly faster than the other analogues, a finding attributed to a lower distortion energy. rsc.org Experimental results have corroborated these computational predictions, with 2H-pyran-2-thiones also showing high reactivity. acs.org

The difference in reactivity can be linked to the aromaticity of the heterocyclic ring. acs.org It has been proposed that decreased aromaticity leads to higher reactivity in these cycloaddition reactions. acs.org The nature of the heteroatoms influences the electronic distribution and aromatic character of the ring, thereby modulating its reactivity.

The following table summarizes the relative reactivity of these isoelectronic analogues in IEDDA reactions as predicted by computational studies.

Table 2: Predicted Relative Reactivity of Isoelectronic Analogues in IEDDA Reactions

| Compound | Predicted Reactivity | Reference |

|---|---|---|

| 2H-Thiopyran-2-one | Highest | rsc.org |

| 2H-Pyran-2-thione | High | acs.org |

| 2H-Thiopyran-2-thione | Lower | rsc.org |

| 2H-Pyran-2-one | Lower | rsc.org |

Furthermore, the synthetic accessibility and stability of these analogues differ. For example, 2H-pyran-2-ones are considered stable and can be prepared from readily available starting materials. mdpi.com They serve as versatile building blocks for various aromatic and heteroaromatic systems. mdpi.comumich.edu

Synthesis and Reactivity of Thiopyran-Derived Salts (e.g., Thiopyrylium (B1249539) Salts)

Thiopyrylium salts are cationic aromatic species derived from thiopyrans and represent an important class of compounds with distinct reactivity. wikipedia.org The synthesis of thiopyrylium salts from 2H-thiopyran-2-thiones is a key transformation that opens up different chemical pathways.

One common method for preparing thiopyrylium salts from 2H-thiopyran-2-thiones involves S-alkylation followed by other transformations. For example, the reaction of 4,6-diphenyl-2H-thiopyran-2-thione with reagents like oxalyl halides or phosphorus pentachloride can yield 2-(halo)thiopyrylium halides. thieme-connect.de Alkylation with agents such as iodomethane (B122720) or dimethyl sulfate (B86663) specifically occurs at the thione sulfur, leading to 2-(methylsulfanyl)thiopyrylium salts. thieme-connect.de

Another synthetic route involves the reduction of 2H-thiopyran-2-ones to the corresponding thiopyranols, which are then converted to thiopyrylium salts upon treatment with acid. cdnsciencepub.comresearchgate.net Peracetate oxidation of 2H-thiopyran-2-thiones can also directly afford thiopyrylium salts. cdnsciencepub.comresearchgate.net In contrast, this oxidation method applied to other pyran-2- and 4-thiones typically results in the formation of the corresponding ketones. cdnsciencepub.comresearchgate.net

Thiopyrylium salts are generally less reactive than their pyrylium (B1242799) counterparts due to the higher polarizability of the sulfur atom. wikipedia.org They are considered the most aromatic among the chalcogenic six-membered unsaturated heterocycles. wikipedia.org Their reactions often involve nucleophilic attack at the α-positions of the ring. scribd.com

Table 3: Synthetic Routes to Thiopyrylium Salts from Thiopyran Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4,6-Diphenyl-2H-thiopyran-2-thione | Oxalyl halides / PCl5 | 2-(Halo)thiopyrylium halides | thieme-connect.de |

| 2H-Thiopyran-2-thione | Alkylating agents (e.g., MeI) | 2-(Alkylsulfanyl)thiopyrylium salts | thieme-connect.de |

| 2H-Thiopyran-2-one | LiAlH4, then acid | Thiopyrylium salt | cdnsciencepub.comresearchgate.net |

| 2H-Thiopyran-2-thione | Peracetic acid | Thiopyrylium salt | cdnsciencepub.comresearchgate.net |

Development and Reactivity of Thiopyran Sulfines

Thiopyran sulfines, which are S-oxides of thioketones, are reactive intermediates that have been explored for their unique chemical properties. magtech.com.cn The sulfine (B13751562) derivative of 2H-thiopyran-2-thione, specifically 2H-thiopyran-2-thione sulfine (TTS), has been synthesized and studied. nih.govnih.govosti.govrepec.org

The synthesis of TTS can be achieved by the oxidation of the corresponding 2H-thiopyran-2-thione using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). nih.gov The structure of these sulfines has been confirmed through techniques like single-crystal X-ray diffraction. nih.gov

Thiopyran sulfines are involved in various reactions, acting as dienophiles or dienes in cycloaddition reactions. magtech.com.cn The reactivity of TTS has been of particular interest in the context of sulfur chemistry. It has been shown to react specifically with hydrogen sulfide (B99878) (H₂S) to produce other reactive sulfur species. nih.govnih.govosti.govrepec.org This reactivity highlights the potential of thiopyran sulfines as tools in chemical biology for the generation of specific signaling molecules. nih.govnih.govrepec.org The reaction mechanism has been investigated through both experimental and computational studies. nih.govnih.gov

Table 4: Synthesis and a Key Reaction of 2H-Thiopyran-2-thione Sulfine (TTS)

| Reaction | Reactants | Product/Outcome | Reference |

|---|---|---|---|

| Synthesis of TTS | 2H-Thiopyran-2-thione, m-CPBA | 2H-Thiopyran-2-thione sulfine (TTS) | nih.gov |

| Reaction with H₂S | TTS, H₂S | Conversion of H₂S to other reactive sulfur species | nih.govnih.govosti.govrepec.org |

Future Directions and Emerging Research Frontiers in 3,6 Diphenyl 2h Thiopyran 2 Thione Chemistry

Development of Novel Catalytic Approaches for Synthesis and Transformations

While classical methods for thiopyran synthesis, such as cycloaddition reactions, are well-established, the future lies in the development of more efficient, selective, and sustainable catalytic approaches. Research is anticipated to focus on transition-metal catalysis, organocatalysis, and biocatalysis to streamline the synthesis of the 3,6-Diphenyl-2H-thiopyran-2-thione scaffold. The goal is to lower activation barriers, improve yields, and control stereoselectivity under milder reaction conditions. Furthermore, developing catalytic methods for the post-synthetic functionalization of the thiopyran ring will be crucial for creating a diverse library of derivatives with tailored properties.

Investigations into Green Chemistry Methodologies for Thiopyran Synthesis

In line with the global push for sustainable chemical manufacturing, a significant research frontier is the application of green chemistry principles to the synthesis of thiopyrans. nih.gov This involves moving away from hazardous solvents and reagents towards more environmentally benign alternatives. Future studies will likely explore:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more reactants to form the thiopyran core, thereby increasing efficiency and reducing waste. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound activation to accelerate reaction rates and reduce energy consumption compared to conventional heating. researchgate.net

Green Solvents: Employing water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds. researchgate.net

Catalyst-Free Conditions: Investigating synthetic routes that can proceed efficiently without the need for a catalyst, simplifying purification and reducing environmental impact. researchgate.net

The adoption of these methodologies aims to make the synthesis of this compound and related compounds more economical and ecologically responsible. nih.govresearchgate.net

Exploration of Supramolecular Chemistry and Self-Assembly of Thiopyran-Based Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful strategy for constructing complex, functional architectures from molecular building blocks. nih.govresearchgate.net The aromatic phenyl rings and the sulfur atoms in the this compound structure make it an ideal candidate for participating in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and C-H···S interactions. researchgate.net

Future research will likely explore how these molecules can self-assemble into well-defined supramolecular structures like gels, liquid crystals, or porous frameworks. researchgate.netmdpi.com The term "supramolecular synthons" describes the spatial arrangement of these intermolecular interactions, which guide the assembly process. mdpi.comcore.ac.uk By understanding and controlling these synthons, it may be possible to design novel materials with applications in sensing, catalysis, or organic electronics. researchgate.net

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Many reactions involving thiocarbonyl compounds proceed through highly reactive and transient intermediates, such as sulfines. nih.govnih.gov A significant challenge and a key research frontier is the ability to observe and characterize these species in real-time. Future work will necessitate the use of advanced, in-situ characterization techniques to monitor reaction progress and identify short-lived intermediates. These techniques may include:

Time-Resolved Spectroscopy: Using techniques like rapid-scan UV-Vis or NMR spectroscopy to capture the spectral signatures of intermediates as they form and decay.

Flow Chemistry with Integrated Analytics: Combining continuous flow reactors with online monitoring tools like mass spectrometry or infrared spectroscopy to safely study fast reactions and unstable products.

Advanced Mass Spectrometry: Employing soft ionization techniques to detect and structurally characterize reactive intermediates without causing fragmentation.

Single-Crystal X-ray Diffraction: As demonstrated in the structural determination of a brominated analog of 2H-thiopyran-2-thione sulfine (B13751562) (TTS-Br), this technique remains crucial for unambiguously confirming the structure of key intermediates or products that can be isolated. nih.gov

These methods will provide invaluable data for understanding reaction kinetics and mechanisms.

Deepening Mechanistic Understanding of Complex Pericyclic and Multistep Reactions

The synthesis of the thiopyran ring often involves pericyclic reactions, such as the Hetero-Diels-Alder reaction. rsc.orgrsc.org A persistent challenge in organic chemistry is elucidating the precise mechanism of these reactions, which can proceed through either a concerted pathway (all bonds form and break simultaneously) or a stepwise pathway involving distinct intermediates. researchgate.netnih.gov Future research will focus on using a combination of experimental studies (like kinetic isotope effects) and high-level computational modeling to distinguish between these pathways. nih.govnih.gov

Furthermore, the transformations of thiopyrans can involve complex, multistep reaction sequences. nih.gov For instance, the reaction of 2H-thiopyran-2-thione sulfine (TTS) with hydrogen sulfide (B99878) to produce H₂S₂ involves HSOH as a key intermediate. nih.govdigitellinc.com A deeper mechanistic understanding of such processes is crucial for optimizing reaction conditions and controlling product outcomes. rsc.org

Integration with Computational Intelligence for Reaction Prediction and Material Design

The intersection of chemistry with artificial intelligence and machine learning is a rapidly expanding frontier. chalmers.se In the context of this compound, computational intelligence can be leveraged to:

Accelerate Discovery: Use machine learning models, trained on vast datasets of chemical reactions, to predict the outcomes of novel synthetic routes or to design more efficient syntheses. chalmers.se

Design Novel Materials: Employ generative models and high-throughput virtual screening to design new thiopyran derivatives with specific, optimized electronic or optical properties for applications in materials science. chalmers.se

Enhance Mechanistic Studies: Combine quantum-chemical simulations with machine learning to build predictive models for chemical reactivity, aiding in the elucidation of complex reaction mechanisms. nih.govchalmers.se

This integration promises to significantly reduce the time and resources required for experimental discovery, guiding chemists toward the most promising molecules and reaction pathways.

Interactive Data Table: Future Research Directions

| Research Frontier | Key Objectives | Methodologies & Techniques | Relevant Compounds |

| Novel Catalytic Approaches | Improve efficiency, selectivity, and sustainability of synthesis. | Transition-metal catalysis, Organocatalysis, Biocatalysis. | This compound |

| Green Chemistry | Reduce environmental impact; increase safety and efficiency. | Multicomponent reactions, Microwave/Ultrasound, Water as solvent. | Thiopyrans, Thiophenes |

| Supramolecular Chemistry | Create functional materials through self-assembly. | π-π stacking, Hydrogen bonding, C-H···S interactions. | This compound |

| Advanced Characterization | Monitor reactions in real-time; identify transient species. | In-situ NMR/IR, Flow chemistry, Time-resolved spectroscopy. | 2H-thiopyran-2-thione sulfine (TTS) |

| Mechanistic Understanding | Elucidate complex reaction pathways (e.g., pericyclic). | Computational modeling, Kinetic studies, Isotope effects. | Thiopyrans, Sulfines |

| Computational Intelligence | Predict reaction outcomes; design novel molecules. | Machine learning, High-throughput virtual screening, AI models. | This compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Diphenyl-2H-thiopyran-2-thione, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, phosphazene-based intermediates (e.g., tetrachloromonospirocyclotriphosphazenes) react with diamines in tetrahydrofuran (THF) at room temperature, with triethylamine (Et₃N) as a base to neutralize HCl byproducts . Key parameters to optimize include solvent choice (THF vs. 1,4-dioxane), reaction duration (3–7 days), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

- Challenges : Byproduct formation (e.g., triethylammonium chloride) requires filtration, and solvent evaporation must be controlled to prevent decomposition. Column chromatography is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR/IR : Use ¹H/¹³C NMR to confirm aromatic proton environments and thiocarbonyl (C=S) groups. IR spectroscopy identifies C=S stretches near 1200–1250 cm⁻¹ .

- X-ray crystallography : Single-crystal X-ray diffraction resolves molecular geometry and confirms substituent positions. Data collection requires high-purity crystals, often grown via slow evaporation in dichloromethane/hexane mixtures .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .

Q. How does this compound degrade under varying thermal or photolytic conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset temperature) and UV-vis spectroscopy to monitor photolytic degradation kinetics. For example, thiopyran derivatives degrade via C-S bond cleavage under UV light, forming phenyl disulfides .

- Mitigation : Store the compound in amber vials at –20°C to minimize light/heat exposure.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict reactivity. The thiopyran’s LUMO is localized on the thiocarbonyl group, favoring nucleophilic attacks at the 2-position. Experimental validation involves trapping intermediates (e.g., Diels-Alder adducts) and characterizing them via LC-MS .

- Data Contradictions : Computational models may overestimate reactivity due to solvent effects. Calibrate calculations using polarizable continuum models (PCM) for THF or acetonitrile .

Q. How do electronic substituent effects influence the acidity of this compound?

- Methodology : Measure pKa values via potentiometric titration in DMSO/water mixtures. Compare with computational acidity predictions (e.g., Gibbs free energy of deprotonation using B3LYP/6-311+G(d,p)). Electron-withdrawing groups (e.g., nitro) increase acidity by stabilizing the conjugate base .

- Key Finding : The thione proton (S-H) exhibits higher acidity (pKa ≈ 8–10) than analogous ketones due to sulfur’s polarizability .

Q. Can this compound serve as a ligand in transition-metal catalysis?

- Methodology : Screen coordination complexes with Pd(II), Cu(I), or Ru(II) salts. Characterize binding modes via X-ray crystallography and IR spectroscopy (shift in C=S stretch upon metal coordination). For example, Pd complexes may catalyze C–S cross-coupling reactions .

- Challenges : Ligand lability under reducing conditions requires stabilizing co-ligands (e.g., phosphines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.